molecular formula C14H19NO2 B13032815 (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol

(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol

Cat. No.: B13032815
M. Wt: 233.31 g/mol
InChI Key: VYGROBJPFWJQNH-UHFFFAOYSA-N
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Description

The compound "(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol" features a spirocyclic scaffold comprising a 3-membered oxolane ring (2-oxa) fused with a 4-membered azetidine ring (6-aza). The benzyl group at the 6-position and the hydroxymethyl (-CH2OH) moiety at the 8-position define its structural uniqueness.

Key Characteristics (Inferred from Analogous Compounds):

  • Molecular Formula: Likely C15H21NO2 (based on structural analogs like Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate, C16H21NO3 ).
  • Molecular Weight: Estimated ~245.3 g/mol.
  • Functional Groups: Spirocyclic ether-amine core, benzyl substituent, and primary alcohol.
  • Applications: Spirocyclic compounds are widely explored in medicinal chemistry for their conformational rigidity and bioavailability, particularly in central nervous system (CNS) drug development .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol

InChI

InChI=1S/C14H19NO2/c16-8-13-7-15(9-14(13)10-17-11-14)6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2

InChI Key

VYGROBJPFWJQNH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1CC3=CC=CC=C3)COC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone derivatives, while reduction could produce various alcohol derivatives.

Scientific Research Applications

(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol" with structurally related spirocyclic derivatives, highlighting differences in substituents, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Storage Conditions Reported Applications
(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol (Target) C15H21NO2* ~245.3* Not available 2-Oxa, 6-aza, benzyl, -CH2OH Likely 2–8°C Hypothesized CNS modulation
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate C16H21NO3 275.35 1286692-89-4 2-Oxa, 6-aza, benzyl, ethyl ester Sealed, dry, 2–8°C Intermediate in organic synthesis
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine C15H22N2 230.35 1989672-46-9 6-Aza, benzyl, -CH2NH2 Not reported Potential bioactive amine scaffold
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol C8H14FNO 159.20 2219375-02-5 6-Aza, fluoro, -CH2OH Not reported Fluorinated analog for SAR studies
6-((Benzyloxy)carbonyl)-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid C15H17NO4 275.30 2110507-88-3 2-Oxa, 6-aza, benzyloxy carbonyl, -COOH Not reported Carboxylic acid precursor

*Inferred values based on analogs.

Structural and Functional Differences

The 2-oxa group enhances rigidity and may influence solubility .

Substituent Effects:

  • Hydroxymethyl (-CH2OH): Present in the target and fluorinated analog , this group increases hydrophilicity compared to the ethyl ester or benzyloxy carbonyl .
  • Benzyl Group: Common in all benzyl-substituted analogs, it likely contributes to π-π interactions in receptor binding .

Fluorinated Analog:

  • The fluorinated derivative (CAS 2219375-02-5) introduces a halogen, which can alter metabolic stability and bioavailability .

Physicochemical Properties

  • Solubility: Hydroxymethyl-containing compounds (e.g., target and fluorinated analog) are expected to exhibit higher aqueous solubility than ester or carbamate derivatives .
  • Stability: Ethyl ester derivatives (e.g., CAS 1286692-89-4) require dry storage to prevent hydrolysis, whereas the hydroxymethyl group may offer better stability under physiological conditions .

Biological Activity

(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17NO
  • Molecular Weight : 203.29 g/mol
  • CAS Number : 1313369-60-6

Mechanisms of Biological Activity

The biological activity of (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol is primarily attributed to its interaction with various biological targets:

  • CNS Activity : Research indicates that compounds with a similar spirocyclic structure exhibit neuroprotective effects and may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests potential applications in treating neurodegenerative disorders and mood disorders.
  • Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial activity, possibly through inhibition of bacterial growth or disruption of bacterial cell membranes.
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like cancer or metabolic syndromes.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol:

StudyMethodFindings
Pendergrass et al. (2020)CPG2 Reporter AssayShowed significant inhibition of type III secretion system (T3SS) in pathogenic bacteria at concentrations above 50 µM.
Ambeed Analysis (2020)Antimicrobial TestingIndicated moderate antimicrobial activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development.

Case Studies

  • Neuroprotective Effects : In a study focusing on neurodegeneration models, (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol demonstrated protective effects against oxidative stress-induced cell death in neuronal cell lines.
  • Antimicrobial Activity : A case study involving the compound's effect on Staphylococcus aureus showed a dose-dependent reduction in bacterial viability, indicating its potential as a novel antimicrobial agent.

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